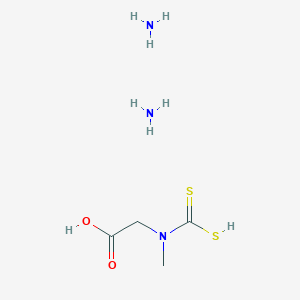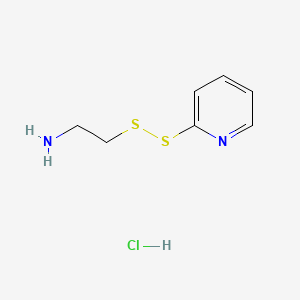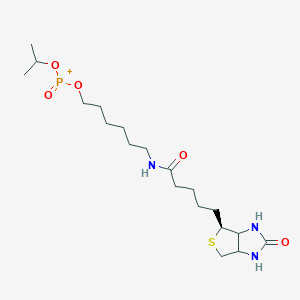
6-N-Biotinylaminohexyl Isopropyl Hydrogenphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of phosphonates, including structures similar to 6-N-Biotinylaminohexyl Isopropyl Hydrogenphosphonate, involves various strategies. Notably, the asymmetric synthesis of γ-aminophosphonates highlights the significance of these compounds as bio-isosteric analogs of amino acids and their roles as antibacterial, antifungal, and anti-HIV agents (Bera, Nadkarni, & Namboothiri, 2013). Additionally, the preparation and applications of phosphonic acid showcase the diverse methodologies for synthesizing phosphonic acids from various precursors, emphasizing their broad utility in chemistry and biology (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Molecular Structure Analysis
The molecular structure of phosphonates is characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom, providing significant versatility in chemical reactions and applications. These structural features contribute to their use in various fields, including bioactive properties and material science (Sevrain et al., 2017).
Chemical Reactions and Properties
Phosphonates undergo numerous chemical reactions, leveraging their phosphorus-containing functional group for bioactive properties, including as drugs and pro-drugs. Their reactivity is exploited in creating supramolecular or hybrid materials and functionalizing surfaces for analytical purposes or medical imaging (Sevrain et al., 2017).
Physical Properties Analysis
The physical properties of phosphonates, such as solubility and stability, are crucial for their applications in environmental science and material engineering. The structural analogy with the phosphate moiety contributes to their unique physical properties, enabling their use in diverse applications from drug delivery to materials science (Sevrain et al., 2017).
Chemical Properties Analysis
The chemical properties of phosphonates are defined by their reactivity, particularly in the context of bioactivity and environmental stability. Their ability to form complexes with metals and to act as ligands due to their phosphonic acid functional group underlines their versatility in chemical synthesis and application in various fields (Sevrain et al., 2017).
科学的研究の応用
The synthesis of H-phosphonate salts of N/S-protected alcohols, including 6-aminohexan-1-ol, and their use in coupling to synthetic oligonucleotides on solid supports, enabling the attachment of fluorescent dyes, biotin derivatives, and poly-L-lysine-maleimide to functionalized oligonucleotides (Sinha & Cook, 1988).
The synthesis of 6-hydroxypyrimidines substituted with various groups and their conversion to phosphonic acids, demonstrating antiviral activity against herpes viruses, retroviruses, and notably pronounced activity against HIV (Holý et al., 2002).
The creation of double-tailed d-glycose phosphosugars using the hydrogen phosphonate approach, indicating a reduction in hemolytic activity and suggesting potential for drug-carrying and targeting systems (Guillod et al., 1994).
The investigation of organophosphonates such as sarin and their interaction with acetylcholinesterase, providing insights into the design of effective reactivators for antidotes to various organophosphonates (Ekström et al., 2009).
The development of a biotinylated fluorophosphonate probe, FP-biotin, for detecting serine hydrolases in an activity-dependent manner, offering a method to monitor dynamics in protein function and expression (Liu et al., 1999).
The synthesis of amide derivatives containing the alpha-aminophosphonate moiety, showing antiviral activity and highlighting the potential for creating antiviral agents (Hu et al., 2008).
The use of the hydrogenphosphonate approach in synthesizing glycosyl phosphosugars, indicating potential applications in biochemical synthesis (Nikolaev et al., 1990).
作用機序
Target of Action
It’s known that the compound is used for proteomics research , suggesting that it may interact with proteins or other biomolecules.
Mode of Action
6-N-Biotinylaminohexyl Isopropyl Hydrogenphosphonate features a biotin group and a hydrogen phosphonate . The phosphonate group is readily attacked by nucleophiles such as amines, thiols, or alcohols to form bonds similar to those found in DNA . This suggests that the compound may interact with its targets through covalent bonding, altering their structure or function.
Biochemical Pathways
Given its use in proteomics research
Result of Action
特性
IUPAC Name |
oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]-propan-2-yloxyphosphanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N3O5PS/c1-14(2)27-28(25)26-12-8-4-3-7-11-20-17(23)10-6-5-9-16-18-15(13-29-16)21-19(24)22-18/h14-16,18H,3-13H2,1-2H3,(H2-,20,21,22,23,24)/p+1/t15?,16-,18?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWDCBDEYWFTBI-PQUAAJSLSA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[P+](=O)OCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O[P+](=O)OCCCCCCNC(=O)CCCC[C@H]1C2C(CS1)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O5PS+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-N-Biotinylaminohexyl Isopropyl Hydrogenphosphonate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S,3R,4R,5R,6R)-3-Acetamido-2-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate](/img/structure/B1139986.png)
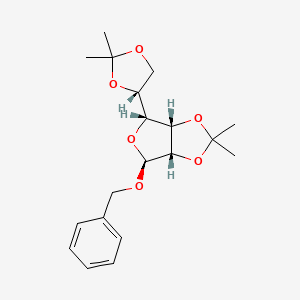

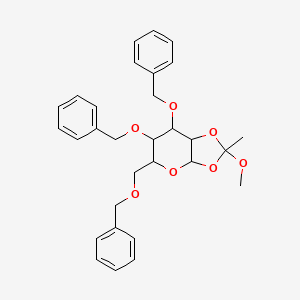
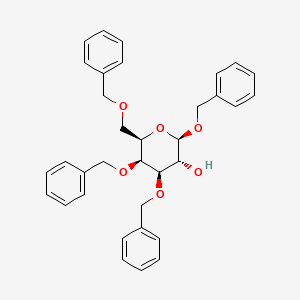
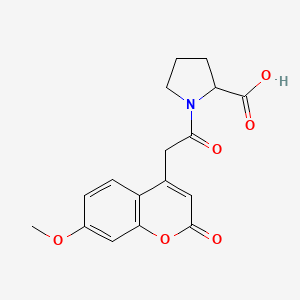

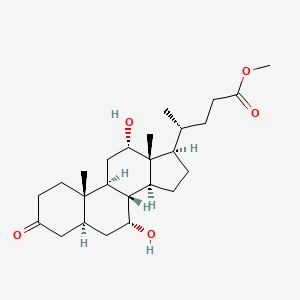
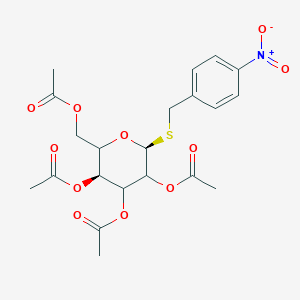

![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione](/img/structure/B1140000.png)
![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine](/img/structure/B1140002.png)
